2-(5-Methylpyridin-3-yl)butanoic acid
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Overview
Description
2-(5-Methylpyridin-3-yl)butanoic acid is an organic compound that features a pyridine ring substituted with a methyl group at the 5-position and a butanoic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-3-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a halogenated pyridine derivative with a boronic acid or ester under palladium catalysis .
Another method involves the halogen-metal exchange followed by borylation. This process includes the exchange of a halogen atom on the pyridine ring with a metal (such as lithium or magnesium) and subsequent reaction with a boron reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product, often involving the use of specialized catalysts and solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(5-Methylpyridin-3-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methylpyridin-3-yl)propanoic acid
- 2-(5-Methylpyridin-3-yl)pentanoic acid
- 2-(5-Methylpyridin-3-yl)hexanoic acid
Uniqueness
2-(5-Methylpyridin-3-yl)butanoic acid is unique due to its specific substitution pattern and the presence of both a pyridine ring and a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(5-methylpyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-9(10(12)13)8-4-7(2)5-11-6-8/h4-6,9H,3H2,1-2H3,(H,12,13) |
InChI Key |
MYLRSEIHHMGPCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=CC(=C1)C)C(=O)O |
Origin of Product |
United States |
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